molecular formula C13H14F3N3O4S B7635734 N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide

N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B7635734
M. Wt: 365.33 g/mol
InChI Key: ARPKNIIFJDBKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MTB-Ts" and is a sulfonamide derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide involves the inhibition of carbonic anhydrase IX and the production of inflammatory cytokines and chemokines. Carbonic anhydrase IX plays a crucial role in the regulation of pH in tumors, and its inhibition can lead to tumor cell death. The inhibition of inflammatory cytokines and chemokines reduces inflammation, which can lead to the development of various diseases.
Biochemical and Physiological Effects:
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which leads to decreased tumor cell proliferation and increased tumor cell death. This compound also inhibits the production of inflammatory cytokines and chemokines, leading to reduced inflammation and potential therapeutic applications for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide in lab experiments is its high purity and yield. This compound has been synthesized using various methods, which have been reported to yield high purity and yield. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and its use should be carefully monitored.

Future Directions

There are various future directions for the use of N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for cancer therapy. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various tumors, making it a potential target for cancer therapy. Another potential direction is the development of this compound as a therapeutic agent for inflammatory diseases. Studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, further studies can be conducted to explore the potential toxicity of this compound and its effects on various cell types.
In conclusion, N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its potential anti-inflammatory, antitumor, and antiproliferative properties. The mechanism of action of this compound involves the inhibition of carbonic anhydrase IX and the production of inflammatory cytokines and chemokines. This compound has various biochemical and physiological effects, and its use in lab experiments should be carefully monitored. There are various future directions for the use of this compound in scientific research, including the development of this compound as a therapeutic agent for cancer therapy and inflammatory diseases.

Synthesis Methods

N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been synthesized using various methods, including the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-methoxyethyl)pyrazole-4-carboxamide in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-methoxyethyl)pyrazole-4-amine in the presence of a base. Both methods have been reported to yield high purity and yield of the compound.

Scientific Research Applications

N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antitumor, and antiproliferative properties. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various tumors, making it a potential target for cancer therapy. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O4S/c1-22-7-6-19-9-10(8-17-19)18-24(20,21)12-4-2-11(3-5-12)23-13(14,15)16/h2-5,8-9,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPKNIIFJDBKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide

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